5-chloro-4-methyl-1H-indole-2-carboxylic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 5-chloro-4-methyl-1H-indole-2-carboxylic acid derives its systematic name from the indole backbone, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. According to IUPAC rules:
- The pyrrole nitrogen is assigned position 1.
- Substituents are numbered based on their positions relative to this nitrogen: a chlorine atom at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 2 (Figure 1).
Isomeric considerations :
- Positional isomers : Variations in substituent placement, such as 4-chloro-5-methyl-1H-indole-2-carboxylic acid, are possible but synthetically less common.
- Tautomerism : The 1H-indole tautomer is favored due to aromatic stabilization, excluding alternative tautomeric forms like 3H-indole.
- Ring-chain isomerism : Not observed due to the rigid aromatic indole core.
Crystallographic Analysis and X-Ray Diffraction Studies
X-ray crystallography confirms the planar geometry of the indole ring system (r.m.s. deviation < 0.011 Å) and the orientation of substituents (Table 1). Key features include:
- Bond lengths : The C2–C9 (carboxylic acid) bond measures 1.467 Å, consistent with conjugated carbonyl systems.
- Dihedral angles : The methyl group at position 4 lies in the indole plane (deviation: 0.008 Å), while the carboxylic acid group at position 2 forms a 3.43° angle with the ring.
Table 1 : Selected crystallographic parameters for this compound analogs.
| Parameter | Value (Å/°) |
|---|---|
| C4–C9 (carboxylic acid) | 1.467 |
| N1–C2 | 1.382 |
| Dihedral angle (C2–COOH) | 3.43 |
| Planarity (r.m.s. deviation) | 0.0107 |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.98 (s, 1H, COOH), 7.68 (d, J = 8.2 Hz, 1H, H-7), 7.28 (d, J = 8.2 Hz, 1H, H-6), 6.54 (s, 1H, H-3), 2.45 (s, 3H, CH₃).
- ¹³C NMR : δ 167.8 (COOH), 136.2 (C-5), 128.4 (C-4), 124.9 (C-7), 119.3 (C-3), 21.1 (CH₃).
Infrared Spectroscopy (IR) :
- Strong absorption at 3250–2500 cm⁻¹ (O–H stretch, carboxylic acid) and 1685 cm⁻¹ (C=O stretch).
- Bands at 1540 cm⁻¹ (C–C aromatic) and 745 cm⁻¹ (C–Cl).
Mass Spectrometry (MS) :
Computational Chemistry Approaches to Molecular Geometry Optimization
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) corroborate experimental data:
- Bond lengths : Computed C2–C9 = 1.463 Å vs. experimental 1.467 Å.
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity (Figure 2).
- Molecular Electrostatic Potential (MEP) : Negative potential localized at the carboxylic oxygen, favoring hydrogen bonding.
Table 2 : Comparison of experimental and DFT-optimized geometric parameters.
| Parameter | Experimental (Å/°) | Calculated (Å/°) |
|---|---|---|
| C2–C9 | 1.467 | 1.463 |
| N1–C2 | 1.382 | 1.379 |
| C4–CH₃ | 1.501 | 1.498 |
Fukui functions highlight nucleophilic sites at C3 and electrophilic regions at the carboxylic group, aligning with reactivity patterns in indole derivatives.
Properties
IUPAC Name |
5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPOPGCRIYJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-61-3 | |
| Record name | 5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 4-methylindole followed by carboxylation. One common method includes the reaction of 4-methylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-4-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination and carboxylation steps is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5-chloro-4-methyl-1H-indole-2-carboxylic acid is its role in cancer research. Studies have indicated that this compound exhibits potent antiproliferative activity against several cancer cell lines. For instance, it has been reported to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) pathway. The compound's structural modifications have been explored to enhance its efficacy against resistant cancer strains, demonstrating IC50 values as low as 0.094 µM against specific EGFR mutations .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 | 0.094 | EGFR inhibition |
| MCF-7 | 0.099 | EGFR inhibition |
| Panc-1 | 0.595 | Dual EGFR/c-MET inhibition |
Antiviral Properties
The compound has also shown promise in antiviral applications, particularly against HIV. It serves as an intermediate in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research indicates that derivatives of this compound can enhance antiviral activity, potentially improving treatment outcomes for HIV patients .
Antimicrobial Activity
Beyond its anticancer and antiviral properties, this compound displays antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains, with results indicating significant zones of inhibition in agar diffusion tests. This suggests potential applications in developing new antibacterial agents .
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 17 | 8 |
| Escherichia coli | 19 | 10 |
| Bacillus subtilis | 16 | 12 |
Synthesis and Structural Modifications
The synthesis of this compound is crucial for its application in research and development. Various synthetic routes have been explored to optimize yield and purity. The chlorination at the fifth position on the indole ring has been shown to enhance biological activity, making it a key modification for further studies .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound across different biological systems:
- EGFR Inhibition : A study demonstrated that structural modifications to the indole scaffold significantly enhanced EGFR inhibitory activity, with derivatives exhibiting improved binding affinity and selectivity towards mutated forms of EGFR associated with resistance in NSCLC .
- Antimicrobial Testing : In a comparative study, various derivatives were tested against common bacterial pathogens, revealing that certain modifications led to increased antibacterial potency compared to standard antibiotics like penicillin .
- Antiviral Efficacy : Research focused on the synthesis of derivatives targeting HIV highlighted the potential for developing new NNRTIs based on the indole structure, showcasing promising results in vitro against HIV strains resistant to existing treatments .
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-4-methyl-1H-indole-2-carboxylic acid with structurally related indole-2-carboxylic acid derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.
Table 1: Structural Comparison of Key Indole-2-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- Chlorine vs. Methyl Groups : The electron-withdrawing chlorine at C5 in the target compound likely increases acidity (pKa of the carboxylic acid) compared to methyl-substituted analogs like 4-methyl-1H-indole-2-carboxylic acid .
- Melting Points : Indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C) demonstrate that substituent position significantly affects crystallinity . The target compound’s chloro and methyl groups may lower its mp compared to unsubstituted analogs.
Synthetic Challenges :
- Cyclization of azidocinnamate esters (e.g., from 3-hydroxybenzaldehyde) yields regioisomeric indoles depending on substituent positions. For example, 3-methoxy-azidocinnamate produces 5-methoxy- and 7-methoxyindole carboxylates in a 1:1 ratio, while bulkier substituents favor single products . This suggests that the chloro and methyl groups in the target compound may influence regioselectivity during synthesis.
Similar precautions likely apply to the target compound due to structural similarities.
Biological Relevance: Indole-2-carboxylic acid derivatives with substitutions at C3 (e.g., 3-formyl-1H-indole-2-carboxylic acid) are key intermediates in synthesizing thiazolidinone hybrids, which exhibit antimicrobial and anticancer activity .
Biological Activity
5-Chloro-4-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole derivative class, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are well-known for their roles in various biological processes and pharmacological applications. These compounds exhibit a range of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structure of indoles allows them to interact with multiple biological targets, making them valuable in drug development.
Target Interactions
The compound is noted for its ability to bind with high affinity to various receptors and enzymes. Research indicates that indole derivatives can modulate the activity of cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory responses and cancer progression . Additionally, they may influence signaling pathways related to apoptosis and cell proliferation.
Biochemical Pathways
This compound participates in several biochemical pathways due to its structural similarities with natural indole compounds. These interactions can lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and immune response modulation .
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this indole have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are crucial in cancer cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-4-methyl-indole derivative | MCF-10A | >50 | Non-cytotoxic at tested concentrations |
| 5-Chloro-indole derivative | LOX-IMVI | 0.96 | BRAF V600E inhibitor |
| 5-Chloro-benzofuran derivative | Various | 0.95 - 1.50 | Apoptosis induction via Caspases |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative activity of synthesized indole derivatives, it was found that certain derivatives exhibited potent activity against human cancer cell lines including MCF-7 and A549. The most effective compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound revealed its potential as a selective inhibitor of βII tryptase. This enzyme is implicated in various pathological conditions including asthma and other allergic responses, highlighting the compound's therapeutic potential beyond oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-4-methyl-1H-indole-2-carboxylic acid, and how are intermediates purified?
- Methodology : Synthesis often involves condensation of substituted indole precursors with appropriate electrophiles. For example, a modified Vilsmeier-Haack reaction can introduce the carboxylic acid group at the 2-position of the indole ring. Chlorination and methylation steps are optimized using reagents like POCl₃ or SOCl₂ (for chloro-substitution) and methyl iodide (for methylation). Purification typically employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Characterization via -NMR and HRMS ensures structural fidelity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use desiccants to minimize hygroscopicity. During handling, wear nitrile gloves, safety goggles, and lab coats. Avoid exposure to strong oxidizers or bases, as indole derivatives may undergo decomposition under harsh conditions .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and integration ratios.
- HRMS : High-resolution mass spectrometry (ESI or EI mode) to verify molecular ion peaks (e.g., [M+H]).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling of this compound with amine derivatives?
- Methodology : Low yields in amide coupling (e.g., with EDCI/HOBt) may arise from steric hindrance at the 2-carboxylic acid position. Strategies include:
- Catalyst Screening : Test coupling agents like HATU or DMTMM for improved activation.
- Solvent Optimization : Use DMF or THF to enhance solubility.
- Temperature Control : Reactions at 0–5°C may reduce side reactions. Monitor progress via TLC (silica gel, UV visualization) .
Q. How to resolve contradictory spectral data (e.g., unexpected -NMR shifts) in derivatives of this compound?
- Methodology : Contradictions may stem from tautomerism or residual solvents.
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR : HSQC and HMBC to assign ambiguous peaks and confirm connectivity.
- Solvent Exchange : Re-dissolve the sample in deuterated methanol to eliminate DMSO solvent artifacts .
Q. What strategies address poor aqueous solubility in biological assays for this compound?
- Methodology :
- Salt Formation : Prepare sodium or potassium salts by treating the carboxylic acid with NaOH/KOH in aqueous ethanol.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How to evaluate the potential toxicity of this compound in early-stage drug discovery?
- Methodology :
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) and Ames tests for mutagenicity.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- In Silico Tools : Predict ADMET properties via platforms like SwissADME or ProTox-II to prioritize experimental testing .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in literature?
- Methodology : Discrepancies often arise from varied experimental conditions (pH, temperature).
- Standardized Protocols : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using a shake-flask method with HPLC quantification.
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects.
- Reference Standards : Compare with structurally similar indole derivatives (e.g., indole-2-carboxylic acid) to validate results .
Stability and Reactivity
Q. What are the decomposition pathways of this compound under acidic/basic conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
